
Piperazinium terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazinium terephthalate is a crystalline compound formed by the interaction of piperazine and terephthalic acid. It is characterized by its unique molecular structure, which includes a piperazine ring and terephthalate anions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Piperazinium terephthalate can be synthesized through the reaction of piperazine with terephthalic acid in an aqueous solution. The reaction typically involves dissolving both compounds in water and heating the mixture to facilitate the formation of the crystalline product. The resulting solution is then allowed to cool, leading to the crystallization of this compound .
Industrial Production Methods
The process may include additional purification steps to ensure the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Piperazinium terephthalate undergoes various chemical reactions, including:
Hydrogen Bonding: The compound forms hydrogen bonds between the nitrogen atoms of piperazine and the carboxyl groups of terephthalic acid.
Coordination Reactions: The nitrogen atoms in piperazine can coordinate with metal ions, forming complex structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and metal salts. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, coordination reactions with metal ions can lead to the formation of metal-organic frameworks or other complex structures .
Wissenschaftliche Forschungsanwendungen
Piperazinium terephthalate has been explored for various scientific research applications, including:
Wirkmechanismus
The mechanism of action of piperazinium terephthalate primarily involves its ability to form hydrogen bonds and coordinate with metal ions. These interactions can influence the compound’s physical and chemical properties, making it useful in various applications. The molecular targets and pathways involved in these interactions are primarily related to the nitrogen atoms in the piperazine ring and the carboxyl groups in the terephthalate anions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: A simple organic compound with a six-membered ring containing two nitrogen atoms.
Terephthalic Acid: An aromatic dicarboxylic acid used in the production of polyethylene terephthalate (PET) and other polymers.
Piperazinium Chloride: An ionic compound containing a piperazinium cation and chloride anion, used in various chemical applications.
Uniqueness
Piperazinium terephthalate is unique due to its combination of piperazine and terephthalic acid, resulting in a compound with distinct hydrogen bonding and coordination properties. This uniqueness makes it valuable for research in materials science and coordination chemistry .
Eigenschaften
CAS-Nummer |
41857-87-8 |
|---|---|
Molekularformel |
C12H16N2O4 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
piperazine;terephthalic acid |
InChI |
InChI=1S/C8H6O4.C4H10N2/c9-7(10)5-1-2-6(4-3-5)8(11)12;1-2-6-4-3-5-1/h1-4H,(H,9,10)(H,11,12);5-6H,1-4H2 |
InChI-Schlüssel |
CPITUWUGKLLLGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN1.C1=CC(=CC=C1C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


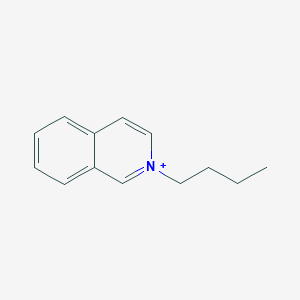


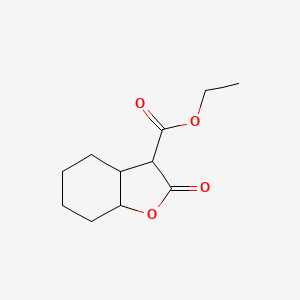
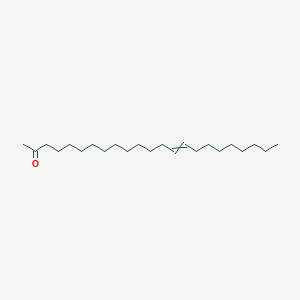
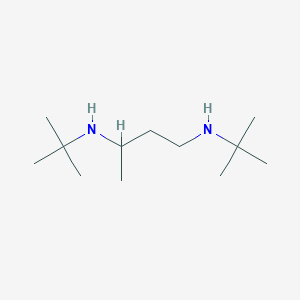


![[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate](/img/structure/B14665485.png)
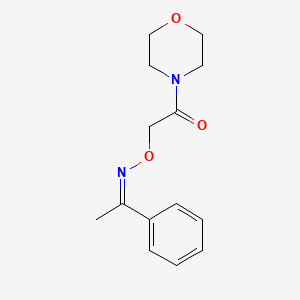
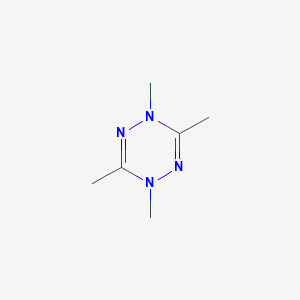

![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)

